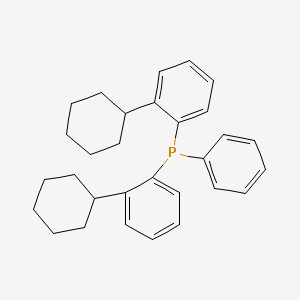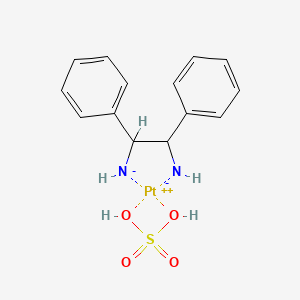
(2-Azanidyl-1,2-diphenylethyl)azanide,platinum(2+),sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Azanidyl-1,2-diphenylethyl)azanide,platinum(2+),sulfuric acid is a complex compound with the molecular formula C14H16N2O4PtS and a molecular weight of 503.43 g/mol . This compound is primarily used in research and industrial applications, particularly as a catalyst and ligand in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azanidyl-1,2-diphenylethyl)azanide,platinum(2+),sulfuric acid typically involves the reaction of platinum salts with azanidyl and diphenylethyl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(2-Azanidyl-1,2-diphenylethyl)azanide,platinum(2+),sulfuric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of platinum.
Reduction: It can also be reduced to lower oxidation states, often using reducing agents like hydrogen or hydrazine.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, hydrazine, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different platinum oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(2-Azanidyl-1,2-diphenylethyl)azanide,platinum(2+),sulfuric acid has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions, facilitating the formation of complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment due to its platinum content.
Mechanism of Action
The mechanism of action of (2-Azanidyl-1,2-diphenylethyl)azanide,platinum(2+),sulfuric acid involves its interaction with molecular targets such as DNA, proteins, and enzymes. The platinum center can form coordination complexes with these targets, leading to changes in their structure and function. This can result in various biological effects, including inhibition of cell growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapy drug.
Carboplatin: Another platinum-based drug with similar applications in cancer treatment.
Oxaliplatin: Used in the treatment of colorectal cancer.
Uniqueness
(2-Azanidyl-1,2-diphenylethyl)azanide,platinum(2+),sulfuric acid is unique due to its specific azanidyl and diphenylethyl groups, which confer distinct chemical properties and reactivity compared to other platinum-based compounds. These unique features make it a valuable compound for research and industrial applications .
Properties
CAS No. |
78391-45-4 |
|---|---|
Molecular Formula |
C14H16N2O4PtS |
Molecular Weight |
503.4 g/mol |
IUPAC Name |
(2-azanidyl-1,2-diphenylethyl)azanide;platinum(2+);sulfuric acid |
InChI |
InChI=1S/C14H14N2.H2O4S.Pt/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;1-5(2,3)4;/h1-10,13-16H;(H2,1,2,3,4);/q-2;;+2 |
InChI Key |
RRKBILYRTRMEKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].OS(=O)(=O)O.[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


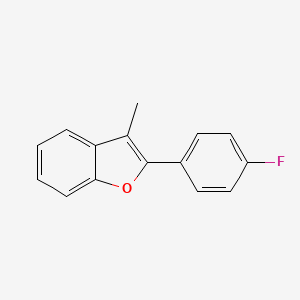
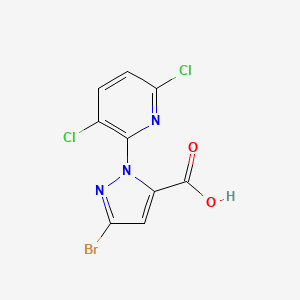
![4-Iodobenzo[d]oxazole-2-thiol](/img/structure/B12870486.png)
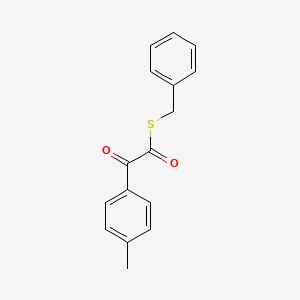
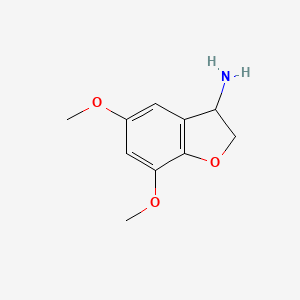
![3-(2,3-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12870513.png)
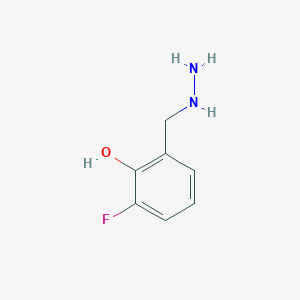
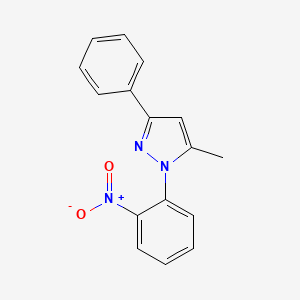
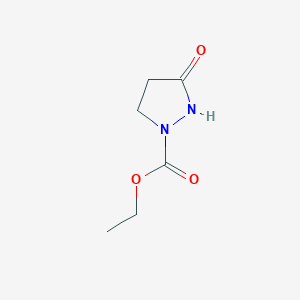
![1-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870529.png)
![5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B12870533.png)
![3-(Thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12870534.png)

